

Health and Safety Data for Disperse Orange 44: A Technical Guide

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Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293

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Introduction

Disperse Orange 44 (CAS No. 4058-30-4; C.I. 11123) is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester. As with many azo dyes, understanding its health and safety profile is crucial for risk assessment and safe handling. This technical guide provides a consolidated overview of the available toxicological data for **Disperse Orange 44**, detailed experimental protocols for key safety endpoints, and visual representations of relevant biological pathways and experimental workflows. While quantitative data for some endpoints are limited in the public domain, this guide synthesizes the existing information to support informed decision-making by researchers and professionals.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **Disperse Orange 44**. It is important to note that for several endpoints, specific data for **Disperse Orange 44** were not available in publicly accessible literature. In such cases, general information for azo dyes or related disperse dyes is provided as context.

Table 1: Acute Toxicity

Endpoint	Test Species	Route	Value	Reference
LD50	Rat (male/female)	Oral	> 2000 mg/kg bw	[1]
LD50	-	Dermal	No data available	
LC50	-	Inhalation	No data available	

Table 2: Skin and Eye Irritation

Endpoint	Test Species	Results	Reference
Skin Irritation	-	May cause skin irritation. No quantitative data (e.g., Primary Irritation Index) available.	[2]
Eye Irritation	-	May cause eye irritation. No quantitative data (e.g., Draize scores) available.	[2]

Table 3: Skin Sensitization

Assay	Method	Results	Classification	Reference
Direct Peptide Reactivity Assay (DPRA)	In chemico	Dose-dependent cysteine depletion observed.	Suggests potential as a skin sensitizer.	[3]
Local Lymph Node Assay (LLNA)	-	No quantitative data (e.g., EC3 value) available.	-	

Table 4: Genotoxicity

Assay	Test System	Metabolic Activation	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	-	No quantitative data available. Azo dyes as a class have shown mutagenic potential, often after metabolic reduction.	[4]
In Vitro Micronucleus Test	-	-	No quantitative data available.	

Experimental Protocols

This section details the methodologies for key toxicological experiments relevant to the assessment of **Disperse Orange 44**. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD TG 425)

- **Test Principle:** This method is a sequential test where the dose for each animal is adjusted up or down depending on the outcome of the previous animal. The goal is to use a minimal number of animals to obtain an estimate of the LD50 with a confidence interval.
- **Test Animals:** Typically, female rats are used as they are generally slightly more sensitive. Animals are young, healthy, and of a specific weight range.
- **Procedure:**
 - Animals are fasted prior to dosing.

- A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).
- The animal is observed for signs of toxicity and mortality for up to 14 days.
- If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
- The dosing of individual animals continues until a stopping criterion is met, which is typically when a specified number of reversals in outcome (survival/death) have occurred.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Skin Irritation/Corrosion (as per OECD TG 404)

- Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure:
 - The fur on the back of the rabbit is clipped.
 - A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
 - The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch and any residual test substance are removed.
 - The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The reactions are scored according to a graded scale (0-4 for both erythema and edema). The mean scores for each animal at the 24, 48, and 72-hour readings are used to calculate a Primary Irritation Index (PII).

Eye Irritation/Corrosion (as per OECD TG 405)

- **Test Principle:** This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.
- **Test Animals:** Healthy, young adult albino rabbits are used.
- **Procedure:**
 - A single 0.1 mL or 0.1 g dose of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
 - The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- **Data Analysis:** Ocular reactions are scored using a standardized system. The scores are used to determine the irritation classification of the substance.

Skin Sensitization - Direct Peptide Reactivity Assay (DPRA) (as per OECD TG 442C)

- **Test Principle:** This in chemico assay models the molecular initiating event of skin sensitization, which is the covalent binding of a chemical to skin proteins. The reactivity of a test chemical towards synthetic peptides containing cysteine and lysine is quantified.
- **Methodology:**
 - A solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).
 - The test chemical solution is incubated with synthetic peptides containing either a cysteine or a lysine residue for a specified period (typically 24 hours) at a controlled temperature.
 - Following incubation, the concentration of the remaining (unreacted) peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. The mean of the cysteine and lysine depletion values is used to categorize

the substance into one of four reactivity classes: minimal, low, moderate, or high reactivity, which corresponds to a prediction of skin sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)

- **Test Principle:** This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). The test evaluates the ability of a substance to cause reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the required amino acid.
- **Methodology:**
 - The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
 - The tester strains are exposed to various concentrations of the test substance.
 - The treated bacteria are plated on a minimal agar medium.
 - The plates are incubated for 48-72 hours.
- **Data Analysis:** The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is reproducible and statistically significant.

In Vitro Mammalian Cell Micronucleus Test (as per OECD TG 487)

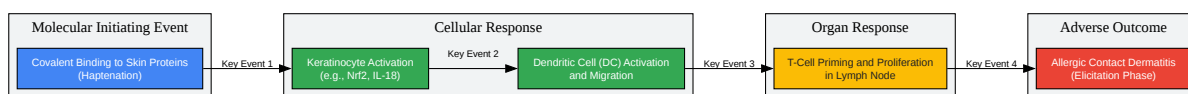
- **Test Principle:** This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

- **Test System:** Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, can be used.
- **Methodology:**
 - Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
 - The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.
 - After an appropriate incubation period, the cells are harvested and stained.
 - The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.
- **Data Analysis:** The number of micronucleated cells is counted in at least 2000 binucleated cells per concentration. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Signaling Pathways and Experimental Workflows

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the adverse health effect.

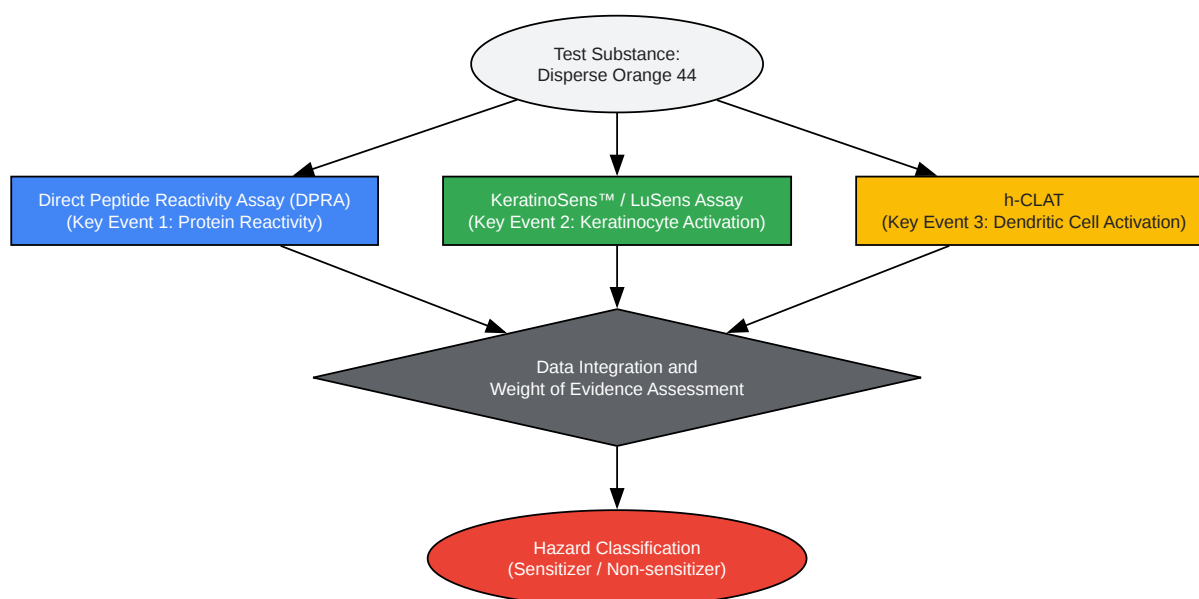


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Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Assessment

A typical integrated approach to testing and assessment (IATA) for skin sensitization involves a series of in chemico and in vitro tests before considering in vivo studies.

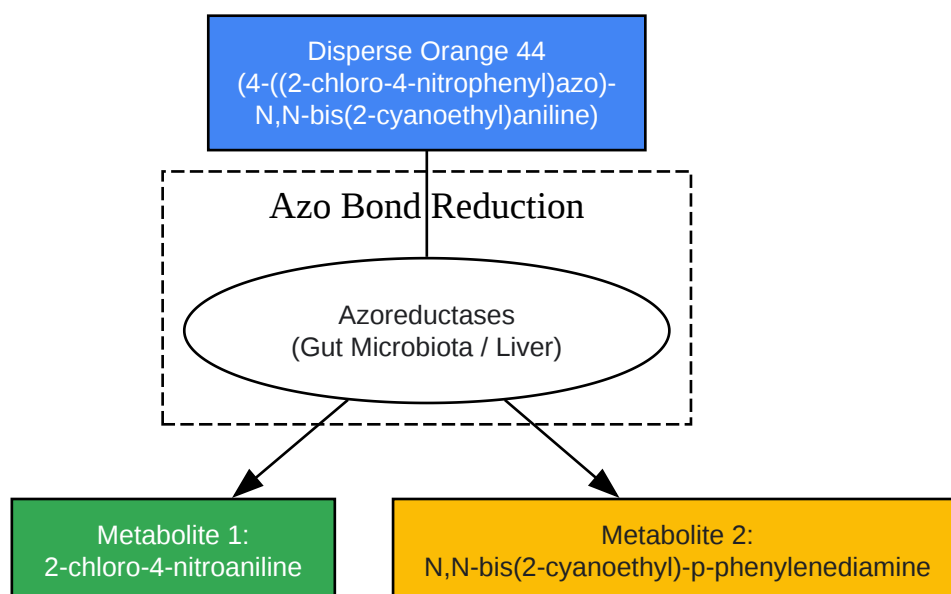


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Caption: Integrated Testing Strategy for Skin Sensitization.

Predicted Metabolic Pathway of Disperse Orange 44

Azo dyes are known to undergo reductive cleavage of the azo bond ($-N=N-$), primarily by anaerobic bacteria in the gut or by liver azoreductases. This process breaks the dye molecule into smaller aromatic amine metabolites.



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Caption: Predicted Metabolic Pathway of **Disperse Orange 44**.

Conclusion

The available data indicates that **Disperse Orange 44** has low acute oral toxicity.^[1] However, there is evidence to suggest it is a potential skin sensitizer.^[3] As with other azo dyes, there is a potential for genotoxicity, particularly after metabolic activation through the reduction of the azo bond, which can release potentially harmful aromatic amines. Due to the limited publicly available quantitative data for several key toxicological endpoints, a comprehensive risk assessment requires caution. It is recommended that appropriate personal protective equipment be used to minimize dermal and inhalation exposure. Further testing according to standardized guidelines would be necessary to fully characterize the health and safety profile of **Disperse Orange 44**.

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